![molecular formula C15H22N2O2 B5194772 methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate, also known as MMDM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMDM belongs to the class of benzodiazepines and has been found to exhibit anxiolytic and sedative effects. In
Applications De Recherche Scientifique
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been extensively studied in animal models for its anxiolytic and sedative effects. It has been found to reduce anxiety-like behavior in mice and rats, as well as induce sedation and hypnosis. Additionally, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been investigated for its potential use in treating alcohol withdrawal syndrome and epilepsy.
Mécanisme D'action
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction of neuronal excitability, leading to the observed anxiolytic and sedative effects.
Biochemical and Physiological Effects:
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been found to have a short half-life and is rapidly metabolized in the liver. It is primarily excreted in the urine, with less than 5% of the compound being excreted unchanged. methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been found to have minimal effects on liver enzymes and does not induce liver toxicity. However, it has been found to have some adverse effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has several advantages for lab experiments, including its high purity, availability, and well-established synthesis method. Additionally, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has been extensively studied in animal models, making it a reliable tool for investigating the GABA-A receptor. However, methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has some limitations, including its short half-life and rapid metabolism, which can make it difficult to maintain consistent blood levels in animal models.
Orientations Futures
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has shown promise in preclinical studies for its anxiolytic and sedative effects. Future research could investigate the potential therapeutic applications of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate in treating anxiety disorders, alcohol withdrawal syndrome, and epilepsy. Additionally, research could focus on developing analogs of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate that have improved pharmacokinetic properties and reduced adverse effects on the cardiovascular system.
Conclusion:
Methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It acts on the GABA-A receptor, leading to anxiolytic and sedative effects. methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate has several advantages for lab experiments, including its high purity and availability. However, it has some limitations, including its short half-life and rapid metabolism. Future research could investigate the potential therapeutic applications of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate and develop analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate involves the reaction of 4-methyl-1,4-diazepane with methyl 4-bromobenzoate in the presence of a palladium catalyst. The reaction yields methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized for high yield and purity, making methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate readily available for scientific research.
Propriétés
IUPAC Name |
methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)12-13-4-6-14(7-5-13)15(18)19-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFFPUFJUCRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

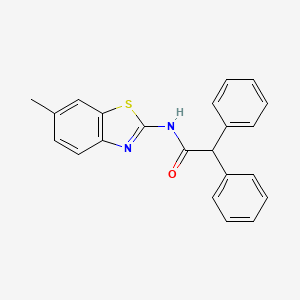
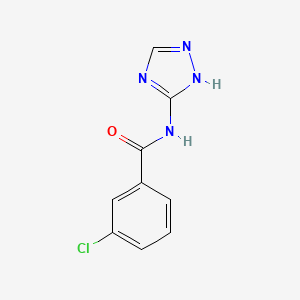

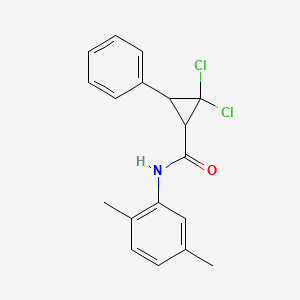
![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


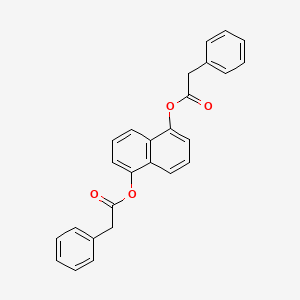
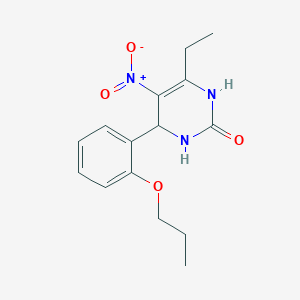
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)